4-[(2-bromophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide
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Overview
Description
4-[(2-bromophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a bromophenoxy group, a pyrazolyl group, and a benzamide moiety, making it a compound of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the bromophenoxy and pyrazolyl intermediates. The bromophenoxy intermediate can be synthesized by reacting 2-bromophenol with formaldehyde under basic conditions to form 2-bromophenoxymethanol. The pyrazolyl intermediate is prepared by reacting 3-methyl-1H-pyrazole with 4-bromoaniline under acidic conditions to form N-(4-bromo-phenyl)-3-methyl-1H-pyrazol-1-amine. These intermediates are then coupled under amide bond formation conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-bromophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group would yield a phenol derivative, while nucleophilic substitution of the bromine atom could yield various substituted derivatives.
Scientific Research Applications
4-[(2-bromophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have therapeutic potential due to its structural similarity to known bioactive molecules.
Mechanism of Action
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the pyrazolyl group can interact with active sites or allosteric sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(2-chlorophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide: Similar structure with a chlorine atom instead of bromine.
4-[(2-fluorophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 4-[(2-bromophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide lies in its bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to distinct biological activities and chemical reactivity profiles, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H20BrN3O2 |
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Molecular Weight |
462.3 g/mol |
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-[4-(3-methylpyrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H20BrN3O2/c1-17-14-15-28(27-17)21-12-10-20(11-13-21)26-24(29)19-8-6-18(7-9-19)16-30-23-5-3-2-4-22(23)25/h2-15H,16H2,1H3,(H,26,29) |
InChI Key |
YMLAPMGZZLHIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br |
Origin of Product |
United States |
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